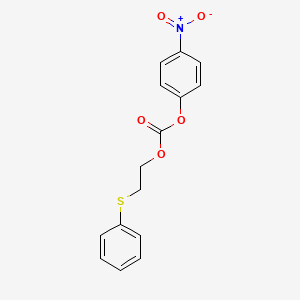
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is an organic compound with the molecular formula C14H12N2O5S2. It is a yellow crystalline powder that is slightly soluble in water but easily dissolves in organic solvents such as ether, acetone, and dimethylformamide . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate typically involves the following steps :
Esterification: 4-Nitrobenzoic acid reacts with 2-pyridinethiol to form the corresponding ester.
Carbonation: The ester is then reacted with diethyl carbonate to produce 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.
Substitution: The final step involves reacting the carbonate with ethyl magnesium bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Safety measures are also implemented to handle the chemicals and by-products safely.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It serves as a linker in the development of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate involves its ability to act as a cleavable linker in biochemical applications . The compound can form stable bonds with proteins or other molecules, which can be cleaved under specific conditions, releasing the active drug or molecule. This property is particularly useful in the development of ADCs, where the compound helps deliver the drug specifically to cancer cells, minimizing side effects on healthy cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- 4-Nitrophenyl 2-(2-pyridyldisulfanyl)ethyl carbonate
Uniqueness
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is unique due to its specific chemical structure, which provides distinct reactivity and stability. Its ability to act as a cleavable linker in ADCs sets it apart from other similar compounds, making it valuable in targeted drug delivery systems.
Properties
CAS No. |
821791-94-0 |
|---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-phenylsulfanylethyl carbonate |
InChI |
InChI=1S/C15H13NO5S/c17-15(20-10-11-22-14-4-2-1-3-5-14)21-13-8-6-12(7-9-13)16(18)19/h1-9H,10-11H2 |
InChI Key |
ILFQHNAMWMUGBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



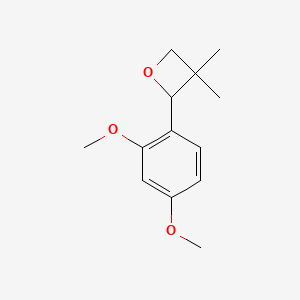
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

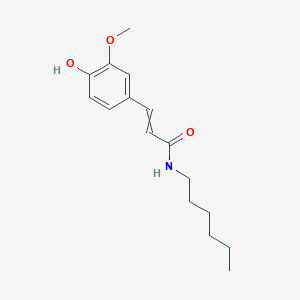
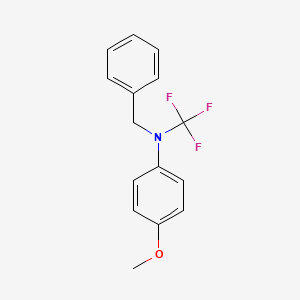
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
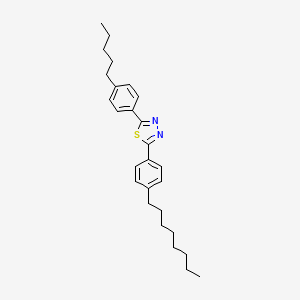
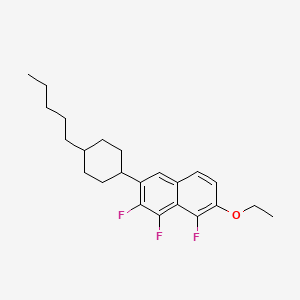
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
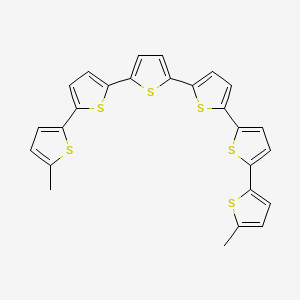
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)
